

Physicochemical Data of 5-Methyl-3-hexanol

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Compound of Interest				
Compound Name:	5-Methyl-3-hexanol			
Cat. No.:	B1620177	Get Quote		

The lipophilicity and aqueous solubility of a compound are pivotal in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical parameters for **5-Methyl-3-hexanol**.

Property	Value	Unit	Source
Water Solubility (25 °C, est.)	4725	mg/L	[1]
logP (o/w, est.)	2.055	[1]	
logP	1.80340	[2]	-

Experimental Protocols

Accurate determination of solubility and logP relies on robust experimental methodologies. The following sections detail standard protocols for these measurements.

Determination of Water Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a chemical substance.[3]

Principle: An excess amount of the solid compound is added to a known volume of water in a flask. The mixture is then agitated until equilibrium is reached, at which point the concentration



of the dissolved substance in the aqueous phase is measured. This concentration represents the water solubility.[3][4]

Detailed Methodology:

- Preparation: An excess of **5-Methyl-3-hexanol** is added to a flask containing a precise volume of purified water. To ensure saturation, the amount of substance should be sufficient to leave undissolved particles after equilibration.[4][5]
- Equilibration: The flask is sealed and placed in a mechanical shaker or agitator at a constant temperature, typically 25 °C.[3][6] The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
 [6]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[6][7]
- Analysis: The concentration of 5-Methyl-3-hexanol in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3][7]
- Calculation: The determined concentration is reported as the water solubility of the compound at the specified temperature.

Determination of logP: The HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.[8][9]

Principle: The logP of a compound can be correlated with its retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined from its retention time.[10]

Detailed Methodology:



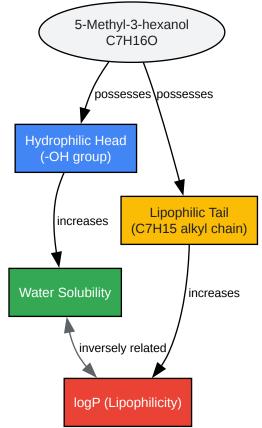
- System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[9]
- Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system.[10] A calibration curve is generated by plotting the logarithm of the retention time (log RT) or capacity factor (log k') against the known logP values of the standards.[10]
- Sample Analysis: A solution of **5-Methyl-3-hexanol** is prepared in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
- logP Determination: The retention time of **5-Methyl-3-hexanol** is measured. Using the calibration curve, the logP of **5-Methyl-3-hexanol** is calculated from its retention time.[10]

Visualizations

To better illustrate the concepts and processes discussed, the following diagrams are provided.



Relationship between Structure, Solubility, and logP

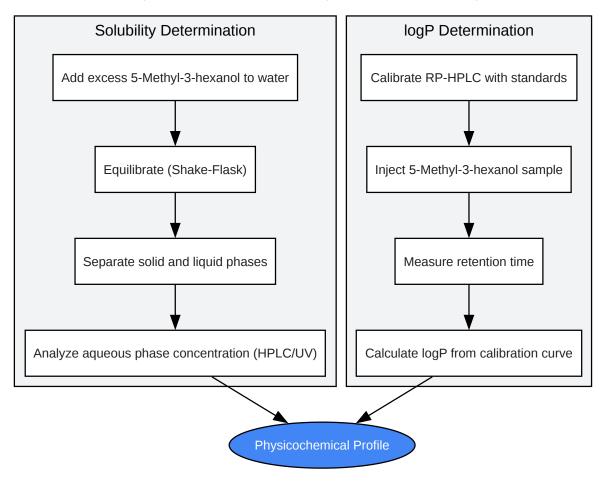


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Structure-Property Relationship of **5-Methyl-3-hexanol**



Experimental Workflow for Physicochemical Profiling



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Workflow for Solubility and logP Determination

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